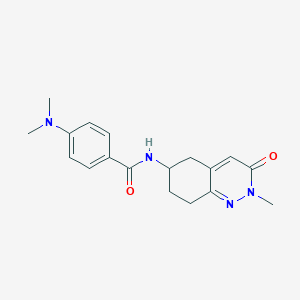

![molecular formula C22H21FN2O3S B2781267 (E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 499209-78-8](/img/structure/B2781267.png)

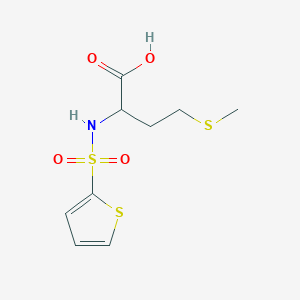

(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a chemical substance with the CAS Number 499209-78-81. It has a molecular formula of C22H21FN2O3S and a molecular weight of 412.481.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Scientific Research Applications

Medicinal Chemistry Applications

Research on compounds structurally related to "(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" has demonstrated significant promise in medicinal chemistry, particularly in the development of therapeutic agents. Studies have shown that similar thiophene derivatives possess anti-rheumatic potential, highlighting their significance in treating chronic diseases such as rheumatoid arthritis. For instance, a study by Sherif and Hosny (2014) synthesized thiophene derivatives and their metal complexes, which exhibited significant antioxidant, analgesic, and anti-rheumatic effects in vivo (Sherif & Hosny, 2014). Furthermore, the synthesis of various heterocyclic systems based on thiophene derivatives has been explored for their antimicrobial activities, indicating the broad applicability of these compounds in drug development (Hemdan & Abd El-Mawgoude, 2015).

Polymer Science and Material Engineering

In polymer science, N-heterocyclic carbenes (NHCs) have been utilized as catalysts in the group transfer polymerization (GTP) of various monomers, demonstrating the versatility of thiophene derivatives in synthesizing polymers with potential applications in materials engineering. Research by Raynaud et al. (2010) investigated the GTP of miscellaneous monomers catalyzed by NHCs, showcasing the ability to create polymers with diverse properties and applications (Raynaud et al., 2010). Additionally, studies on the synthesis of azo dyes from thiophene derivatives underline the significance of these compounds in developing new materials with applications in dyeing and pigments, reflecting the compound's utility beyond biomedicine (Sabnis & Rangnekar, 1989).

Safety And Hazards

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in the field of medicinal chemistry or materials science. However, more research is needed to determine its properties and potential uses.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult with a chemical expert.

properties

IUPAC Name |

propan-2-yl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-13(2)28-22(27)19-17-5-3-4-6-18(17)29-21(19)25-20(26)15(12-24)11-14-7-9-16(23)10-8-14/h7-11,13H,3-6H2,1-2H3,(H,25,26)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVQXHRCSDEKP-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)

![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)

![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)

![2-tert-Butyl-4-phenyl-1-(pyridin-3-ylmethyl)-5H,6H-benzo[h]quinolin-1-ium tetrafluoroboranuide](/img/structure/B2781197.png)

![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2781198.png)

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2781202.png)